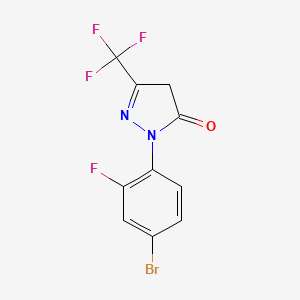
tert-Butyl 2-allylhydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2-Boc-hydrazine is an organic compound that features a hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group and an allyl group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, making it a valuable intermediate in the preparation of various chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Allyl-2-Boc-hydrazine can be synthesized through the allylation of Boc-protected hydrazine. One common method involves the reaction of Boc-hydrazine with allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) at room temperature, yielding the desired product with good selectivity and yield .
Industrial Production Methods: Industrial production of 1-Allyl-2-Boc-hydrazine follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of phase transfer catalysts and controlled reaction environments are common practices to ensure efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-2-Boc-hydrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as allyl halides and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted hydrazines.
Oxidation: Formation of hydrazones or azo compounds.
Reduction: Formation of amines or hydrazides.
Aplicaciones Científicas De Investigación
1-Allyl-2-Boc-hydrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the preparation of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of potential anticancer and antiviral agents.
Industry: Applied in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Allyl-2-Boc-hydrazine involves its reactivity towards various electrophiles and nucleophiles. The Boc group provides protection to the hydrazine moiety, allowing selective reactions at the allyl group. Upon deprotection, the hydrazine can participate in further reactions, targeting specific molecular pathways and enzymes .
Comparación Con Compuestos Similares
- 1,2-Bis-Boc-hydrazine
- 1,1,2-Tri-Boc-hydrazine
- Allyl hydrazine
Comparison: 1-Allyl-2-Boc-hydrazine is unique due to the presence of both an allyl group and a Boc-protected hydrazine moiety. This dual functionality allows for a broader range of chemical transformations compared to its analogs. For instance, 1,2-Bis-Boc-hydrazine and 1,1,2-Tri-Boc-hydrazine lack the allyl group, limiting their reactivity in certain nucleophilic substitution reactions .
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
tert-butyl N-(prop-2-enylamino)carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-5-6-9-10-7(11)12-8(2,3)4/h5,9H,1,6H2,2-4H3,(H,10,11) |
Clave InChI |
ZWVCFOODNVEFBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)
![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)

![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)

![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)





